![molecular formula C17H16BrN3O4S2 B2479340 4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865159-69-9](/img/structure/B2479340.png)
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BMB and belongs to the class of benzothiazole sulfonamide derivatives. BMB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Importance in Medicinal Chemistry
The unique structural features of benzothiazole derivatives, such as 4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide, make them significant in medicinal chemistry. Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities due to the versatility of their scaffold, which allows for a high degree of structural diversity. This diversity has proven useful in the search for new therapeutic agents, with benzothiazole derivatives showing activities across anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer domains, among others. The structural variations, particularly substitutions on the C-2 carbon atom and C-6, are crucial for their varied biological activities, underscoring the importance of benzothiazole derivatives in drug discovery and development (Bhat & Belagali, 2020).
Pharmacological Activities
Benzothiazole derivatives, including the specified compound, are integrated into numerous pharmacological studies due to their wide range of biological activities. These compounds are central to many bioactive molecules, both natural and synthetic, that are pivotal in addressing various health disorders. The pharmacological significance of benzothiazole derivatives extends to their application in treating conditions such as microbial infections, chronic diseases like diabetes and cancer, and inflammatory conditions. Their therapeutic potential is further highlighted by their integration into molecules that serve as clinical drugs, offering a promising avenue for the development of new medicinal agents with high therapeutic efficacy (Keri, Patil, Patil, & Budagumpi, 2015).
Therapeutic Agent Development
The development of benzothiazole-based chemotherapeutic agents emphasizes the scaffold's versatility in medicinal chemistry. Various patents filed between 2010 and 2014 pertain to the anticancer, antimicrobial, anti-inflammatory, and other biological activities of benzothiazole derivatives. This highlights the increasing importance of the benzothiazole nucleus in drug discovery. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the development of chemical libraries that could aid in the discovery of new chemical entities, potentially leading to market progression. The focus on benzothiazole derivatives in cancer research, in particular, underscores their critical role in therapeutic agent development, with several compounds showing the potential to progress into the market or requiring further study for adequate evaluation (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Propriétés
IUPAC Name |
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S2/c1-25-9-8-21-14-7-6-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMZZYHTLLPXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
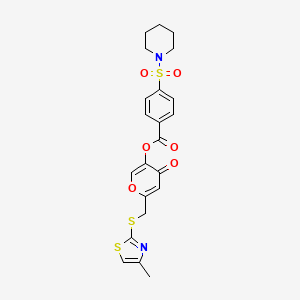
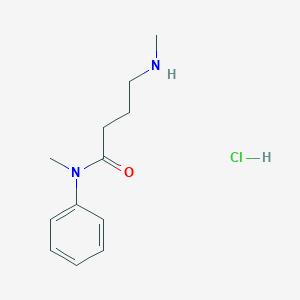
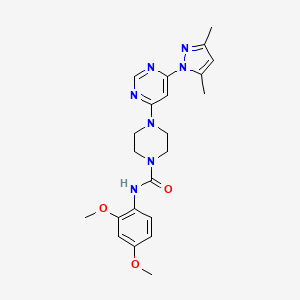
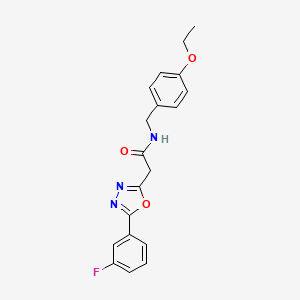
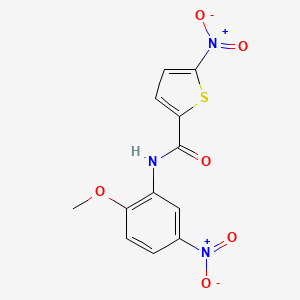
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)
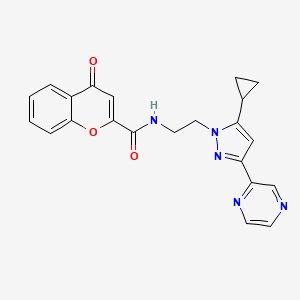
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
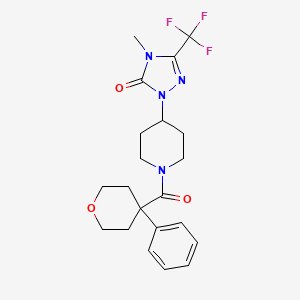
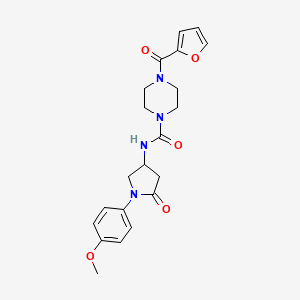
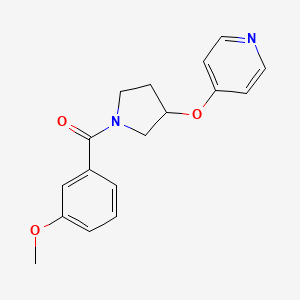
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)
![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)